2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide
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Description
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8S and its molecular weight is 412.56. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
One significant application of this compound is in the study of its antiviral activity against yellow fever virus (YFV). In research conducted by Moskalenko et al. (2021), 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, a class to which our compound of interest belongs, demonstrated inhibitory activity against YFV in concentrations ≤10 mg/mL. The study highlighted that the presence of an alkyl substituent in the ortho-position of the N-aryl fragment is crucial for effective inhibition of YFV growth, suggesting potential for treating severe viral diseases like yellow fever (Moskalenko et al., 2021).
Antimicrobial and Antioxidant Activities
The compound's structure also lends itself to antimicrobial and antioxidant investigations. Al-Amiery et al. (2012) studied metal complexes of related pyrrolidone thiosemicarbazone compounds, which showed significant antifungal activities and possessed encouraging antioxidant activities. These findings suggest a potential application in creating treatments that require antifungal and antioxidant properties (Al-Amiery et al., 2012).
Chemical Synthesis and Structural Studies
In the realm of chemical synthesis and structural studies, compounds with similar structures have been synthesized and characterized, showing the versatility and potential of this compound class for further chemical research. For example, Darehkordi and Ghazi (2013) synthesized hydrazine, carbothioamide derivatives by condensation processes, highlighting the compound's role in the synthesis of various dendrimers, important for materials science and nano-technology applications (Darehkordi & Ghazi, 2013).
Structural and Molecular Docking Studies
Further, Abu-Melha (2018) conducted structural and molecular docking studies on N-(pyridin-2-yl)hydrazinecarbothioamide, a compound with a similar functional group arrangement. These studies are crucial for understanding the interaction between these compounds and biological targets, paving the way for drug design and discovery processes (Abu-Melha, 2018).
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8S/c1-14-8-7-9-15(2)16(14)21-20(29)26-25-17-22-18(27-10-3-4-11-27)24-19(23-17)28-12-5-6-13-28/h7-9H,3-6,10-13H2,1-2H3,(H2,21,26,29)(H,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECJMHEMWXNAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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